![molecular formula C17H20F6N2O3 B14622683 N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 57415-51-7](/img/structure/B14622683.png)
N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,5-dihydroxybenzoic acid with trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with molecular targets such as HIF-1α. This compound can induce the expression of HIF-1α protein and downstream target genes, leading to various cellular responses including apoptosis and inhibition of cell proliferation . The pathways involved include the p53-p21 signaling pathway and the upregulation of apoptosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
Flecainide: A compound with a similar benzamide core but different substituents.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate HIF-1 pathways sets it apart from other similar compounds, making it a valuable tool in cancer research and other biomedical applications .
Properties
CAS No. |
57415-51-7 |
|---|---|
Molecular Formula |
C17H20F6N2O3 |
Molecular Weight |
414.34 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-1-2-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-5-24-6-4-11/h1-2,7,11,24H,3-6,8-10H2,(H,25,26) |
InChI Key |
FWIFVARLYKIKRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


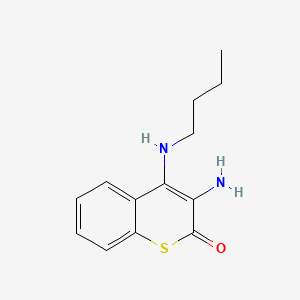
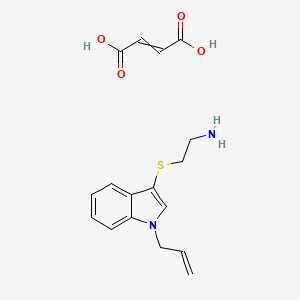
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)

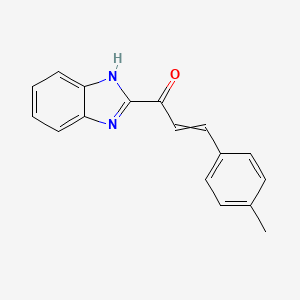
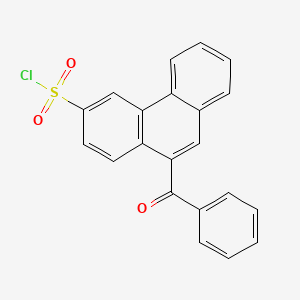
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
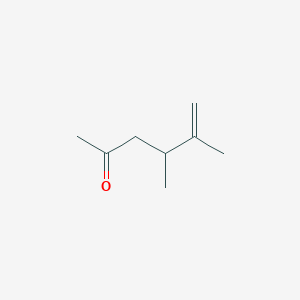

![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
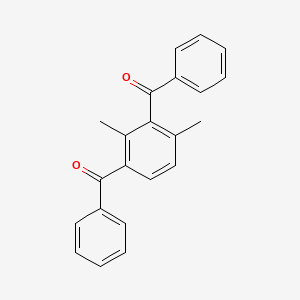
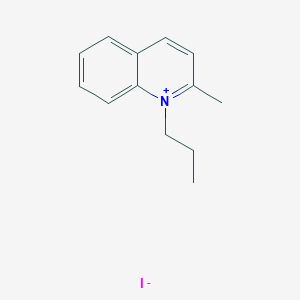
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
